N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Description
N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyrimidine moiety with a tricyclic core
Properties
Molecular Formula |
C23H19N5O3S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
InChI |
InChI=1S/C23H19N5O3S/c29-21-7-4-16-12-19(13-17-8-11-28(21)22(16)17)32(30,31)26-18-5-2-15(3-6-18)20-14-27-10-1-9-24-23(27)25-20/h1-3,5-6,9-10,12-14,26H,4,7-8,11H2 |
InChI Key |
NXUSHRTZBGTWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=C(C=C4)C5=CN6C=CC=NC6=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the phenyl group and subsequent formation of the tricyclic structure. The final step involves the sulfonation to introduce the sulfonamide group. Common reagents used in these steps include various halogenated compounds, sulfonating agents, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide exhibit promising anticancer properties. The imidazo[1,2-a]pyrimidine moiety has been linked to the inhibition of various kinases involved in cancer cell proliferation and survival pathways. For instance, studies have shown that derivatives can inhibit mitotic kinesins like CENP-E, which are crucial for cell division and thus represent a target for cancer therapy .
2. Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. A study synthesizing imidazo[1,2-a]pyrimidine derivatives reported significant in vitro antibacterial effects against various pathogens . This suggests that this compound could be explored further for its antimicrobial properties.
3. Neurological Applications
Recent research has begun to examine the implications of compounds with similar structures in neurodegenerative diseases. The modulation of neuroinflammation and oxidative stress pathways is critical in conditions such as Alzheimer's disease and multiple sclerosis . Compounds targeting these pathways may offer novel therapeutic strategies.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticancer Study (2023) | Demonstrated inhibition of CENP-E by imidazo derivatives | Supports development of targeted cancer therapies |
| Antibacterial Activity (2020) | Significant efficacy against Gram-positive and Gram-negative bacteria | Potential for new antibiotic therapies |
| Neuroprotection Research (2024) | Compounds showed reduction in neuroinflammatory markers | Promising candidates for treating neurodegenerative diseases |
Mechanism of Action
The mechanism of action of N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full potential .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide
- 2-(6-Imidazo[1,2-a]pyrimidin-2-yl)phenyl derivatives
- 3-bromoimidazo[1,2-a]pyrimidine compounds
Uniqueness
N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide stands out due to its tricyclic core and sulfonamide group, which confer unique chemical and biological properties. These features enhance its stability, reactivity, and potential for diverse applications compared to similar compounds .
Biological Activity
N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H19N5O3S |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide |
| InChI Key | NXUSHRTZBGTWNB-UHFFFAOYSA-N |
The compound features an imidazo[1,2-a]pyrimidine moiety linked to a tricyclic core and a sulfonamide group, which may contribute to its biological properties.
Pharmacological Properties
Research indicates that compounds containing imidazo[1,2-a]pyrimidine structures exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-a]pyrimidine can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity .
- Anti-inflammatory Effects : Compounds similar to the target compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Some derivatives showed higher selectivity and potency than established drugs like celecoxib .
- Antimicrobial Properties : The imidazo[1,2-a]pyridine scaffold has been associated with antibacterial and antifungal activities, making it a target for the development of new antimicrobial agents .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Its unique structure allows for selective binding to these targets, modulating various biological pathways .
Structure-Activity Relationship (SAR)
Recent studies emphasize the importance of SAR in designing effective imidazo[1,2-a]pyrimidine derivatives. Modifications to the phenyl ring or the sulfonamide group can significantly influence biological activity . For example:
- Substituents on the Phenyl Ring : The presence and position of substituents can enhance or diminish the compound's binding affinity and selectivity towards its biological targets.
- Tricyclic Core Modifications : Alterations in the tricyclic structure may affect the compound's pharmacokinetic properties and overall efficacy.
Study 1: Anticancer Activity
A study investigated the cytotoxic effects of several imidazo[1,2-a]pyrimidine derivatives on MCF-7 breast cancer cells. Among these compounds, one derivative exhibited an IC50 of 20 μM, indicating significant potential for further development as an anticancer agent .
Study 2: COX Inhibition
In another research effort focusing on COX inhibition, a series of synthesized compounds were tested for their ability to inhibit COX-2. One compound demonstrated an IC50 of 0.05 μM compared to celecoxib's 0.06 μM, highlighting its potential as a selective anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
